molecular formula C18H26N4O2 B027027 3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione CAS No. 104683-52-5

3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione

Cat. No. B027027
M. Wt: 330.4 g/mol
InChI Key: SRAHKOZZGVIVTC-UHFFFAOYSA-N
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Description

The compound “3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione” appears to contain several functional groups, including a piperazine ring, a phenyl ring, and an imidazolidinedione group. Piperazine rings are often found in pharmaceuticals and are known for their biological activity. The phenyl ring is a common structure in organic chemistry, and the imidazolidinedione group is a type of heterocycle that may also have biological activity.



Synthesis Analysis

The synthesis of this compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide. The phenyl ring could be introduced through a reaction with a phenyl halide. The imidazolidinedione group might be formed through a reaction involving urea or a related compound. However, without specific information on this compound, this is purely speculative.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring and the phenyl ring are both planar structures, while the imidazolidinedione group might introduce some three-dimensionality to the molecule. The presence of nitrogen in the piperazine and imidazolidinedione groups could lead to the formation of hydrogen bonds.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperazine ring is known to undergo reactions with acids and electrophiles. The phenyl ring can participate in electrophilic aromatic substitution reactions, and the imidazolidinedione group might be susceptible to hydrolysis or other reactions involving the carbonyl groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It might exhibit moderate polarity due to the presence of the piperazine and imidazolidinedione groups, which could affect its solubility in various solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound.


Scientific Research Applications

  • Epilepsy Treatment : A derivative, 3-tert-butyl-5,5-dimethyl-2,4-imidazolidinedione, has shown potential in controlling petit mal epileptic seizures in mice (Chiu, Keifer, & Timberlake, 1979).

  • Depression and Anxiety Treatment : The research on a 5-Piperazinylquinaldine derivative, related to this compound, focuses on optimizing manufacturing and controlling genotoxic impurities for treating depression and anxiety (Cimarosti et al., 2011).

  • Cancer Treatment : A derivative exhibited potent inhibitory action on the ABCB1 pump and significant cytotoxic and antiproliferative properties in T-lymphoma, especially potent in multidrug resistance cells (Żesławska et al., 2019). Additionally, the o-carboranyl derivative of this compound is a candidate for application in boron neutron capture therapy for cancer treatment (Argentini, Dos Santos, Weinreich, & Hansen, 1998).

  • Antimicrobial Activity : New 1,2,4-triazole derivatives of this compound possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

  • Antitubercular Agents : Two derivatives were identified as potent antitubercular agents with a low toxicity profile (Jallapally et al., 2014).

  • Dopamine and Serotonin Receptor Antagonism : Piperidyl substituted indoles related to this compound show potent antagonism of dopamine D-2 and serotonin 5-HT2 receptors, which are relevant for psychiatric treatments (Perregaard et al., 1992).

  • Antihypertensive Agents : Derivatives such as CI-926 and CI-927 have been developed as antihypertensive agents (Hays, 1987).

  • Calmodulin Antagonist : The novel antagonist DY-9760e, a derivative, is stable in plasma and may have implications for treating certain cardiovascular disorders (Tachibana, Fukano, Sudo, & Tanaka, 1999).

Safety And Hazards

As with any chemical compound, handling “3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. The specific hazards associated with this compound would depend on its reactivity and biological activity.


Future Directions

The study of “3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione” could provide valuable insights into the properties and potential applications of compounds containing piperazine, phenyl, and imidazolidinedione groups. Future research might focus on synthesizing this compound, characterizing its physical and chemical properties, and investigating its reactivity and biological activity.


Please note that this analysis is based on the structure of the compound and the general properties of its functional groups, and may not accurately reflect the specific properties of “3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione”. For more accurate information, experimental studies would be needed.


properties

IUPAC Name

3-[4-[4-(3-methylphenyl)piperazin-1-yl]butyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-15-5-4-6-16(13-15)21-11-9-20(10-12-21)7-2-3-8-22-17(23)14-19-18(22)24/h4-6,13H,2-3,7-12,14H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAHKOZZGVIVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCCCN3C(=O)CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146649
Record name CI 926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione

CAS RN

104683-52-5
Record name CI 926
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104683525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI 926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CI-926
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF97L75CUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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